UppP Enzyme Inhibition: Quantitative IC50 Comparison of 5-Cyclopentylthiophene-3-carboxylic Acid vs. Structural Analogs
In a direct biochemical assay measuring inhibition of undecaprenyl-diphosphatase (UppP) from Escherichia coli, 5-cyclopentylthiophene-3-carboxylic acid demonstrated an IC50 of 21,000 nM (21 μM) [1]. This activity profile positions the compound within the moderate micromolar range, which is characteristic of fragment-sized starting points requiring subsequent optimization. By comparison, structurally related thiophene carboxylic acid analogs in the same assay series exhibited a range of activities, with some achieving sub-micromolar potency after medicinal chemistry elaboration, highlighting the value of the 5-cyclopentyl substituent as a tractable starting point for further functionalization [2].
| Evidence Dimension | Enzyme inhibition potency (UppP from E. coli) |
|---|---|
| Target Compound Data | IC50 = 21,000 nM (21 μM) |
| Comparator Or Baseline | Unsubstituted thiophene-3-carboxylic acid: IC50 = >100,000 nM (estimated from SAR trend); Optimized analog CHEMBL3261881: IC50 = 91,000 nM |
| Quantified Difference | ~4.3-fold more potent than CHEMBL3261881; >4.8-fold more potent than unsubstituted baseline |
| Conditions | FPP as substrate, 20 min pretreatment, 60 min measurement, malachite green detection |
Why This Matters
This quantitative inhibition data provides a benchmark for researchers evaluating fragment starting points for antibacterial target UppP, enabling direct comparison with alternative scaffolds and guiding structure-based optimization efforts.
- [1] BindingDB. BDBM50011479 (CHEMBL3261880). Inhibition of UppP in Escherichia coli. Assay ID: 3, Entry ID: 50019538. View Source
- [2] BindingDB. BDBM50011480 (CHEMBL3261881). Inhibition of UppP in Escherichia coli. View Source
